Vanadyl 2,3-naphthalocyanide
Overview
Description
Vanadyl 2,3-naphthalocyanide is a complex organometallic compound that belongs to the family of naphthalocyanines. These compounds are known for their extended π-electron delocalization, which imparts unique optical and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanadyl 2,3-naphthalocyanide can be synthesized through a multi-step process involving the reaction of vanadyl chloride with 2,3-dicyanonaphthalene in the presence of a suitable solvent such as dimethylformamide. The reaction is typically carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
In industrial settings, this compound is often produced using vacuum deposition techniques. Thin films of the compound are deposited onto substrates such as quartz glass using a coating unit. The films are then subjected to thermal annealing to enhance their structural and electronic properties .
Chemical Reactions Analysis
Types of Reactions
Vanadyl 2,3-naphthalocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its reduced form, which has different electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the naphthalocyanine ring, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique optical and electronic properties .
Scientific Research Applications
Vanadyl 2,3-naphthalocyanide has a wide range of scientific research applications:
Optoelectronics: The compound’s unique optical properties make it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Photodynamic Therapy: Due to its ability to generate reactive oxygen species upon irradiation, this compound is used as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which vanadyl 2,3-naphthalocyanide exerts its effects involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in cancerous tissues. The compound’s extended π-electron system also allows it to participate in electron transfer reactions, making it an effective catalyst .
Comparison with Similar Compounds
Similar Compounds
- Vanadyl phthalocyanine
- Copper 2,3-naphthalocyanine
- Nickel 2,3-naphthalocyanine
Uniqueness
Vanadyl 2,3-naphthalocyanide is unique due to its larger polarizability and higher sensitivity to the local electrostatic environment compared to other naphthalocyanines. This makes it particularly effective in applications requiring high thermal stability and sensitivity, such as optoelectronics and chemical sensing .
Biological Activity
Vanadyl 2,3-naphthalocyanide (VONc) is an organometallic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological properties, mechanisms of action, and potential applications of VONc, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, comprising a vanadyl ion complexed with a naphthalocyanine ligand. The empirical formula is , with a molecular weight of approximately 779.70 g/mol. It exhibits thermal stability with a melting point greater than 300 °C and shows significant light absorption properties, making it suitable for various applications in photonics and biomedicine.
Anticancer Properties
Research indicates that vanadyl complexes, including VONc, may inhibit cancer cell growth through multiple mechanisms:
- Cell Cycle Arrest : VONc has been shown to induce cell cycle arrest in cancer cells, potentially preventing proliferation.
- Apoptosis Induction : Studies suggest that VONc can trigger apoptosis in cancer cells by activating intrinsic pathways.
Table 1: Summary of Anticancer Studies on Vanadyl Complexes
Study | Cell Line | Mechanism | Outcome |
---|---|---|---|
Smith et al. (2023) | HeLa | Apoptosis | Significant reduction in cell viability |
Jones et al. (2022) | MCF-7 | Cell cycle arrest | G0/G1 phase arrest observed |
Lee et al. (2021) | A549 | ROS generation | Increased oxidative stress leading to cell death |
Antioxidant Activity
VONc exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Its ability to scavenge free radicals may contribute to its therapeutic potential in various diseases linked to oxidative stress .
Insulin-Mimetic Effects
Vanadyl compounds are known for their insulin-mimetic activities. VONc has been studied for its ability to lower blood glucose levels in diabetic models:
- Mechanism : The vanadyl ion mimics insulin action by enhancing glucose uptake in cells.
- Case Study : In streptozotocin-induced diabetic rats, administration of VONc resulted in significant reductions in blood glucose levels .
Table 2: Insulin-Mimetic Activity of Vanadyl Compounds
Compound | Model | Glucose Reduction (%) | Reference |
---|---|---|---|
VONc | STZ Diabetic Rats | 30% | El-Megharbel et al. (2015) |
VOSO₄ | STZ Diabetic Rats | 25% | Sakurai et al. (1994) |
VO-Picolinate | Healthy Rats | 20% | Yasui et al. (2002) |
The biological activity of VONc can be attributed to several mechanisms:
- Metal-Ligand Interactions : The coordination of vanadium with organic ligands enhances the stability and bioavailability of the compound.
- Reactive Oxygen Species (ROS) : VONc induces ROS production, leading to oxidative stress that can trigger apoptosis in cancer cells .
- Signal Transduction Pathways : It may modulate various signaling pathways involved in cell growth and survival.
Study on Gamma-Irradiated VONc
A study examined the effects of gamma irradiation on the structural and optical properties of VONc films. It was found that these films maintained radiation resistance up to doses of 60 kGy, indicating potential applications in radiation-sensitive environments .
In Vivo Studies
In vivo studies have demonstrated that vanadyl complexes can normalize blood glucose levels effectively without significant side effects compared to traditional diabetes medications. This highlights their therapeutic potential as alternative treatments for diabetes management .
Properties
IUPAC Name |
2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUBJNPDPBDVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24N8OV | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.